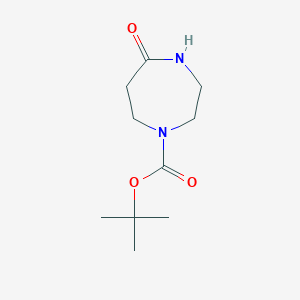

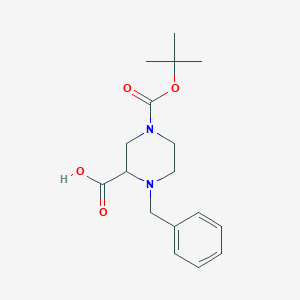

1-Benzyl-4-Boc-piperazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid and related derivatives often involves multistep synthetic routes that incorporate techniques like electrophilic amination, cyclization, and protection/deprotection strategies. For example, the electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridine is an efficient method for preparing N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, showcasing the versatility of synthesis techniques in accessing complex piperazine frameworks (Hannachi et al., 2004).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid reveals a complex interplay of functional groups, which significantly influences its reactivity and physical properties. Studies on related piperazine derivatives, such as the investigation of hydrogen-bonding in organic crystals, demonstrate the impact of molecular structure on the material's properties and the potential for forming polymorphic crystalline forms (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, leveraging the nucleophilic character of the piperazine nitrogen atoms. These reactions include substitutions, cyclizations, and the formation of complex heterocyclic structures. For instance, the synthesis of piperazinones from 1,2-diamines and organoboronic acids highlights the reactivity of the piperazine ring towards forming densely functionalized cyclic compounds (Petasis & Patel, 2000).

Physical Properties Analysis

The physical properties of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid, such as solubility, melting point, and crystal structure, are influenced by its molecular configuration. Studies on similar compounds have employed crystallography to elucidate the supramolecular assembly in crystalline forms, which is essential for understanding the compound's behavior in solid state and its potential applications in materials science (Prasad et al., 2022).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its application in synthetic chemistry. The presence of the Boc-protected carboxylic acid group and the benzyl moiety offers diverse reactivity pathways, enabling the compound to be utilized in the synthesis of complex organic molecules and peptidomimetics (Jida & Ballet, 2018).

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

- It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

- The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

- The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

-

Synthesis of Piperazines

- Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

- Research led by Bode and coworkers identified the conditions at which the synthesis of piperazines proceeds under catalytic amounts of copper by changing the solvent from 4:1 CH2Cl2/HFIP to 4:1 HFIP/CH3CN .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRKCGUUHDUPDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622427 |

Source

|

| Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-Boc-piperazine-2-carboxylic acid | |

CAS RN |

181956-25-2 |

Source

|

| Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)